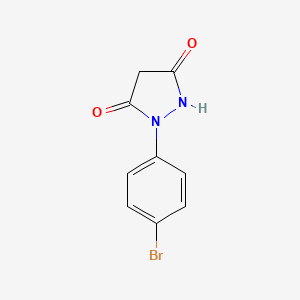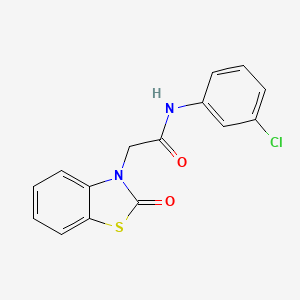![molecular formula C20H19ClN4O3 B5539258 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B5539258.png)
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chlorophenyl group, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl and dimethoxyphenyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and condensation reactions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process. Techniques such as catalytic hydrogenation and solvent extraction are employed to enhance the efficiency and cost-effectiveness of the production. The use of advanced analytical methods, like high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions can result in a variety of functionalized compounds with different chemical properties.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Knoevenagel Condensation Products: Compounds formed through similar synthetic routes but with different substituents.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-18-8-5-15(11-19(18)28-2)12-22-23-20(26)17-9-10-25(24-17)13-14-3-6-16(21)7-4-14/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRXOBLGCOCHB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B5539178.png)
![[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B5539200.png)
![1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride](/img/structure/B5539219.png)


![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)


![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
